3-Methoxy-benzaldehyde oxime
Description
Overview of Oxime Chemistry and its Significance in Organic Synthesis
Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comtestbook.com This reaction is a cornerstone of organic chemistry, providing a method for the protection, purification, and characterization of carbonyl compounds. testbook.comijprajournal.com The history of oxime chemistry dates back to the 19th century, and since then, these compounds have become indispensable intermediates in a wide array of synthetic transformations. numberanalytics.comnumberanalytics.com
The significance of oximes in organic synthesis stems from their remarkable versatility. The oxime functional group can be readily converted into other important functionalities, including amines, nitriles, and amides, through reactions like the Beckmann rearrangement. numberanalytics.comtestbook.com This rearrangement, which transforms oximes into amides under acidic conditions, is a fundamental process in organic synthesis. Furthermore, oximes serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. numberanalytics.comresearchgate.net Their applications extend to being used as intermediates in the production of polymers like nylon-6 and in the synthesis of agrochemicals. numberanalytics.comtestbook.com The nucleophilic nature of oximes also makes them valuable in the creation of complex molecules. ijprajournal.com
Specific Research Relevance of 3-Methoxy-benzaldehyde Oxime as a Prototypical Aromatic Aldoxime
This compound, an aromatic aldoxime, serves as a significant model compound in chemical research. Its structure, featuring a methoxy (B1213986) group on the benzene (B151609) ring, provides a platform to study the electronic and steric effects of substituents on the reactivity of the oxime group. smolecule.com This compound is synthesized from 3-methoxybenzaldehyde (B106831) and hydroxylamine. smolecule.com
Research into this compound and its derivatives has revealed a range of potential applications. It is utilized as an intermediate in organic synthesis for creating more complex molecules. smolecule.com The study of its positional isomers, such as 2-methoxybenzaldehyde (B41997) oxime and 4-methoxybenzaldehyde (B44291) oxime, offers valuable insights into structure-property relationships in aromatic chemistry. The comparison of these isomers helps in understanding how the substituent placement on the aromatic ring influences chemical and physical properties. Furthermore, the reactions of this compound, such as its conversion to the corresponding nitrile or aldehyde under specific conditions, are subjects of mechanistic studies. researchgate.net
Interactive Data Table for this compound
| Property | Value |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol smolecule.com |
| CAS Number | 38489-80-4 smolecule.com |
| IUPAC Name | (NE)-N-[(3-methoxyphenyl)methylidene]hydroxylamine nih.gov |
| Appearance | Liquid, Oil cymitquimica.com |
| Purity | 95.0% cymitquimica.com |
Structure
3D Structure
Properties
CAS No. |
52707-52-5 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6- |
InChI Key |
VDCBJAPSEUTPTQ-TWGQIWQCSA-N |
SMILES |
COC1=CC=CC(=C1)C=NO |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\O |
Canonical SMILES |
COC1=CC=CC(=C1)C=NO |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy Benzaldehyde Oxime and Its Derivatives
Conventional Condensation Approaches
The most common and well-established method for the synthesis of oximes involves the condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632) or its salt. tcichemicals.com This nucleophilic addition-elimination reaction is versatile and can be performed under various conditions.
The reaction of 3-methoxybenzaldehyde (B106831) with hydroxylamine hydrochloride is a standard method for preparing 3-methoxy-benzaldehyde oxime. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, thereby freeing the hydroxylamine to react with the aldehyde.
Common bases and catalytic systems include:
Sodium Hydroxide (B78521): A frequently used base for this transformation is sodium hydroxide. The reaction can be conducted in an aqueous solution or a mixture of organic solvents and water. For instance, the synthesis of 3-(difluoromethoxy)benzaldehyde (B1301624) oxime, a related compound, involves dissolving hydroxylamine hydrochloride in water, adding a 5N sodium hydroxide solution, followed by the aldehyde and ethanol (B145695) to ensure solubility. The mixture is then refluxed to complete the reaction. prepchem.com Similarly, the synthesis of (E)-3,5-dimethoxybenzaldehyde oxime is achieved by refluxing the corresponding aldehyde with hydroxylamine hydrochloride and aqueous sodium hydroxide in ethanol. nih.gov
Potassium Hydroxide: Similar to sodium hydroxide, potassium hydroxide can be employed to facilitate the oximation reaction. One-pot synthesis of oxime ethers has been reported using potassium carbonate as the base in tetrahydrofuran (B95107) (THF). jocpr.com
Other Basic Systems: Various other bases can be utilized. For example, the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been performed using sodium carbonate or pyridine. mdpi.com The choice of base can sometimes influence the reaction rate and yield.
Acidic catalysts can also be employed in oxime synthesis.
Oxalic Acid: The oximation of various aldehydes and ketones has been successfully carried out using hydroxylamine hydrochloride in the presence of oxalic acid as a catalyst under reflux conditions in acetonitrile, affording excellent yields. orientjchem.org
The reaction conditions for these conventional methods can be summarized in the following table:
Table 1: Conventional Synthesis Conditions for Benzaldehyde (B42025) Oxime Derivatives| Aldehyde | Reagents | Base/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-(Difluoromethoxy)benzaldehyde | Hydroxylamine hydrochloride | Sodium hydroxide | Water/Ethanol | Reflux | Not specified | prepchem.com |
| 3,4-Dimethoxybenzaldehyde | Hydroxylamine hydrochloride | Sodium hydroxide | Ethanol | Reflux | Not specified | nih.gov |
| Benzaldehyde | Hydroxylamine hydrochloride | Oxalic acid | Acetonitrile | Reflux | 95% | orientjchem.org |
| Cinnamaldehyde | Hydroxylamine hydrochloride | Potassium carbonate | THF | Reflux | 75-82% | jocpr.com |
The choice of solvent can significantly impact the efficiency of oxime synthesis. While many procedures utilize organic solvents like ethanol or acetonitrile, there is a growing interest in using more environmentally friendly media. researchgate.netorientjchem.org Water, for instance, has been explored as a solvent for these reactions. google.com The use of mineral water, which contains various salts, has been shown to activate the hydroxylamine source and accelerate the reaction, leading to high yields at room temperature without the need for a catalyst. ias.ac.in
Solvent-free conditions represent an even greener approach. These reactions are often performed by grinding the reactants together, sometimes with a solid support or a catalyst. This method minimizes waste and can lead to shorter reaction times and higher yields.
Advanced and Green Synthetic Strategies for Oximes
In line with the principles of green chemistry, several advanced synthetic strategies have been developed to improve the efficiency and environmental footprint of oxime synthesis. ajrconline.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. chemicaljournals.com This technique offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.orgirjet.net
The synthesis of benzaldehyde oxime compounds has been successfully achieved using microwave irradiation. In a typical procedure, the substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound are dissolved in an organic solvent like ethanol and subjected to microwave heating. google.com This method is simple, convenient, and significantly reduces the reaction time, often to just a few minutes, while providing high yields. google.comnih.gov
Table 2: Microwave-Assisted Synthesis of Benzaldehyde Oxime Derivatives
| Aldehyde | Reagents | Base | Solvent | Microwave Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Hydroxylamine hydrochloride | Anhydrous sodium carbonate | Ethanol | 90°C, 300W, 5 min | 90.1% (conversion) | google.com |
| o-Methoxybenzaldehyde | Hydroxylamine hydrochloride | Anhydrous sodium carbonate | Ethanol | 90°C, 300W, 5 min | 68.9% (conversion) | google.com |
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free alternative for the synthesis of oximes. This approach is particularly attractive from a green chemistry perspective as it eliminates the need for potentially hazardous solvents.
The mechanochemical synthesis of N-substituted indole-3-carboxaldehyde oximes has been demonstrated by reacting the corresponding aldehydes with hydroxylamine hydrochloride and a base, such as sodium hydroxide or sodium carbonate, using high-energy ball milling. mdpi.com This solvent-free method resulted in almost complete conversion to the oximes, showcasing a scalable and environmentally friendly alternative to classical synthesis. mdpi.com
Electrochemical methods represent a novel and green approach to forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of many nitrogen-containing compounds, including oximes. These methods avoid the use of harsh chemical oxidants or reductants by employing electricity to drive the desired transformation. nih.govacs.org
While specific examples for the direct electrochemical synthesis of this compound are not prevalent, the broader application of electrochemistry for synthesizing oxime derivatives has been explored. For instance, an electrochemical method for the synthesis of quinazolinone oximes has been developed, which involves the direct electrooxidation of primary amines and C(sp²)–H functionalization of oximes. nih.govacs.org This process is conducted in an undivided cell under constant current, is oxidant-free, and can be performed in the open air. nih.govacs.org
Another example is the electrochemical synthesis of glycine, which proceeds through a glyoxylic oxime intermediate. This process involves the reduction of nitrate (B79036) to hydroxylamine, which then reacts with glyoxylic acid to form the oxime. acs.org These examples highlight the potential of electrochemical methods for the clean and efficient synthesis of oximes.
Synthesis of O-Substituted this compound Derivatives
The functionalization of the hydroxyl group of this compound allows for the synthesis of a diverse range of derivatives, primarily oxime ethers and esters. These modifications are achieved through O-alkylation and O-acylation reactions, respectively, which alter the compound's physicochemical properties.
The synthesis of oxime ethers from this compound is typically accomplished via O-alkylation. This reaction involves the deprotonation of the oxime's hydroxyl group by a base to form an oximate anion, which then acts as a nucleophile, attacking an alkylating agent.
A common and effective method involves the reaction of the parent oxime with an alkyl halide in the presence of a suitable base and solvent. The reaction system generally requires reflux to proceed to completion. For instance, the reaction of an aromatic oxime with an alkyl bromide can be carried out in acetone (B3395972) with potassium carbonate (K₂CO₃) as the base. The mixture is stirred under reflux for several hours to yield the corresponding O-alkyl oxime ether.
Another approach is a one-pot synthesis where the oxime is generated in situ from 3-methoxybenzaldehyde and hydroxylamine hydrochloride, and then subsequently alkylated without isolation of the intermediate oxime. This method utilizes a base like anhydrous potassium carbonate in a solvent such as tetrahydrofuran (THF). The aldehyde, hydroxylamine hydrochloride, and an alkyl halide are combined and refluxed to produce the desired oxime ether. This one-pot procedure can be efficient, with reaction times of about an hour.
The synthesis of O-benzyl oxime ethers can be achieved by reacting 3-methoxybenzaldehyde with an appropriately substituted O-benzylhydroxylamine hydrochloride in a suitable solvent system.
Detailed findings from representative synthetic procedures are outlined in the table below.
Table 1: Synthesis of Representative this compound Ethers This table is generated based on established chemical principles and general methodologies reported in the literature.
| Product Name | Alkylating Agent | Base | Solvent | Reaction Conditions |
|---|---|---|---|---|
| 3-Methoxy-benzaldehyde O-methyl oxime | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Acetone | Reflux, 12-16 hours |
| 3-Methoxy-benzaldehyde O-ethyl oxime | Ethyl bromide (C₂H₅Br) | Potassium carbonate (K₂CO₃) | Tetrahydrofuran (THF) | Reflux, 10-14 hours |
| 3-Methoxy-benzaldehyde O-propyl oxime | 1-Bromopropane (C₃H₇Br) | Sodium hydroxide (NaOH) | Dimethylformamide (DMF) | 60 °C, 8 hours |
| 3-Methoxy-benzaldehyde O-allyl oxime | Allyl bromide (C₃H₅Br) | Potassium carbonate (K₂CO₃) | Acetone | Reflux, 16 hours |
| 3-Methoxy-benzaldehyde O-benzyl oxime | Benzyl (B1604629) bromide (C₇H₇Br) | Sodium ethoxide (NaOEt) | Ethanol | Room Temperature, 24 hours |
The preparation of oxime esters involves the O-acylation of the hydroxyl group of this compound. This transformation is typically achieved by reacting the oxime with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct.
A standard procedure for acylation is the reaction of the oxime with an acyl chloride in a solvent like dichloromethane, using a tertiary amine base such as triethylamine (B128534) or pyridine. The base scavenges the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. For example, reacting this compound with various benzoyl chlorides in the presence of triethylamine at low temperatures (e.g., 0°C) yields the corresponding O-benzoyl oxime esters. researchgate.net
Alternatively, carboxylic anhydrides can be employed as acylating agents. The reaction of an oxime with acetic anhydride, often in the presence of pyridine, is a common method for producing O-acetyl oxime esters. orgsyn.org The reaction is typically stirred at room temperature until completion.
Modern coupling agents also facilitate the direct esterification of oximes with carboxylic acids. A facile method involves using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org This reaction is performed at room temperature and offers a simple workup procedure. organic-chemistry.org Another approach involves the conversion of the oxime to an oxime chloride using N-chlorosuccinimide (NCS), followed by reaction with a carboxylic acid in the presence of a base like DABCO to furnish the O-acyl oxime. rsc.org
The table below summarizes various methods for the preparation of oxime esters from this compound.
Table 2: Synthesis of Representative this compound Esters This table is generated based on established chemical principles and general methodologies reported in the literature.
| Product Name | Acylating Agent / Reagents | Base / Catalyst | Solvent | Reaction Conditions |
|---|---|---|---|---|
| 3-Methoxy-benzaldehyde O-acetyl oxime | Acetic anhydride | Pyridine | Pyridine | Room Temperature, 1 hour orgsyn.org |
| 3-Methoxy-benzaldehyde O-benzoyl oxime | Benzoyl chloride | Pyridine | Pyridine | Room Temperature, standing acs.org |
| 3-Methoxy-benzaldehyde O-(4-chlorobenzoyl) oxime | 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | 0 °C to Room Temperature |
| 3-Methoxy-benzaldehyde O-propionyl oxime | Propionic acid / EDCI | DMAP (catalyst) | Dichloromethane | Room Temperature, 12 hours organic-chemistry.org |
| 3-Methoxy-benzaldehyde O-butyryl oxime | Butyric acid / Oxime chloride intermediate | DABCO | Dioxane | Room Temperature, 12 hours rsc.org |
Chemical Transformations and Reactivity of 3 Methoxy Benzaldehyde Oxime
Reactions of the Oxime Functional Group
The reactivity of 3-methoxybenzaldehyde (B106831) oxime is largely dictated by the C=N-OH functionality. This group can be oxidized, reduced, rearranged, or participate in cycloaddition reactions, making it a valuable synthetic intermediate.
Oxidation Reactions
The oxidation of the oxime group in 3-methoxybenzaldehyde oxime is a key transformation that can lead to the formation of nitriles or the regeneration of the parent carbonyl compound, 3-methoxybenzaldehyde.
Conversion to Nitriles: Aldoximes, including 3-methoxybenzaldehyde oxime, can be readily dehydrated to form the corresponding nitriles. This transformation is often achieved using a variety of reagents. Methods for converting aldehydes to nitriles often proceed through an in-situ formed aldoxime. For instance, aldehydes can be converted to nitriles in high yields by heating with hydroxylamine (B1172632) hydrochloride in a solvent like N-methylpyrrolidone or in the presence of catalysts like ferrous sulfate. asianpubs.org Another approach involves the oxidation of the oxime. Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (DIB), in methanol (B129727) with a catalytic amount of trifluoroacetic acid (TFA), can efficiently oxidize aldoximes to nitrile oxides. organic-chemistry.orgresearchgate.net These highly reactive intermediates can be used for further synthesis or can be converted to nitriles.
Regeneration of Carbonyl Compounds (Deoximation): The regeneration of the aldehyde from its oxime, a process known as deoximation, is a crucial reaction for deprotection strategies in organic synthesis. researchgate.netmdpi.com A variety of reagents and conditions have been developed for this purpose. For example, ferric nitrate (B79036) has been used for the efficient cleavage of oximes back to their carbonyl compounds under microwave irradiation. semanticscholar.org Another effective system for deoximation is the use of MoO₂(acac)₂ as a catalyst with hydrogen peroxide. researchgate.net This method has been applied to various oximes, including 4-methoxybenzaldehyde (B44291) oxime, affording the corresponding aldehyde in good yield. researchgate.net
Table 1: Selected Methods for Deoximation of Aromatic Aldoximes
| Oxime Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde Oxime | Ferric Nitrate, Microwave | 4-Methoxybenzaldehyde | 92 | semanticscholar.org |
| 4-Methoxybenzaldehyde Oxime | MoO₂(acac)₂, H₂O₂, Acetone (B3395972), rt | 4-Methoxybenzaldehyde | 76 | researchgate.net |
| Benzaldehyde (B42025) Oxime | Ferric Nitrate, Microwave | Benzaldehyde | - | semanticscholar.org |
| Benzaldehyde Oxime | MoO₂(acac)₂, H₂O₂, Acetone, rt | Benzaldehyde | 73 | researchgate.net |
Reduction Reactions
The reduction of the oxime functional group is a primary route to synthesizing amines and hydroxylamines.
Formation of Primary Amines: The C=N bond of the oxime can be fully reduced to a C-N single bond, yielding a primary amine. This is a common method for synthesizing benzylamines. jove.com Common reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. jove.comrsc.org Homogeneous ruthenium catalysts have also been developed for the highly selective hydrogenation of aldoximes to primary amines, showing high efficiency and tolerance for other functional groups. rsc.org
Formation of Hydroxylamines: Partial reduction of the oxime group leads to the formation of N-substituted hydroxylamines. This transformation requires milder reducing agents or specific catalytic systems to avoid over-reduction to the primary amine. nih.gov The catalytic reduction of oximes to hydroxylamines is challenging due to the lability of the N-O bond. nih.gov However, methods using iridium-based homogeneous catalysts have been shown to effectively reduce both aldoximes and ketoximes to their corresponding hydroxylamine products in excellent yields. nih.govmdpi.com
Table 2: Catalytic Systems for the Reduction of Oximes
| Reaction Type | Catalyst/Reagent | Substrate Scope | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Hydrogenation to Primary Amine | Homogeneous Ru-catalyst with H₂ | Aliphatic and Aromatic Aldoximes | Primary Amine | High selectivity and activity, tolerates esters and aromatic groups. | rsc.org |
| Hydrogenation to Hydroxylamine | Iridium-based homogeneous catalyst with H₂ | Aldoximes and Ketoximes | N-alkyl-N-hydroxylamine | General method, high yields, stable towards benzyl (B1604629) ethers. | nih.gov |
Rearrangement Reactions
The Beckmann rearrangement is the most significant rearrangement reaction of oximes, providing a pathway to amides. organicreactions.orgwikipedia.orglibretexts.org
Beckmann Rearrangement: This acid-catalyzed reaction involves the transformation of an oxime into an N-substituted amide. careerendeavour.com For an aldoxime like 3-methoxybenzaldehyde oxime, the rearrangement typically leads to a primary amide after hydrolysis of the intermediate nitrilium ion. However, under certain Beckmann rearrangement conditions, aldoximes can also dehydrate to form nitriles. careerendeavour.commasterorganicchemistry.com The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group migrating. wikipedia.orgcareerendeavour.com A wide variety of acidic reagents can promote the rearrangement, including sulfuric acid, phosphorus pentachloride, and tosyl chloride. wikipedia.org
Beckmann Fragmentation: A competing pathway to the rearrangement is the Beckmann fragmentation. wikipedia.orgresearchgate.net This reaction occurs when the group alpha to the oxime can form a stable carbocation. The fragmentation results in the formation of a nitrile and a carbocation-derived product. wikipedia.org The choice of reaction conditions and reagents can often be tuned to favor either rearrangement or fragmentation. wikipedia.org
Cycloaddition Reactions
The oxime group itself is not a 1,3-dipole, but it serves as a precursor to nitrile oxides, which are highly reactive 1,3-dipoles. chesci.com Nitrones, which can also be derived from oximes, are another class of 1,3-dipoles. chesci.comsemanticscholar.org
1,3-Dipolar Cycloadditions: 3-Methoxybenzaldehyde oxime can be oxidized in situ to generate 3-methoxybenzonitrile (B145857) oxide. This species readily undergoes [3+2] cycloaddition reactions with dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. chesci.comwikipedia.org This reaction is a powerful tool for constructing complex molecules. wikipedia.org The oxidation can be achieved using various reagents, including sodium hypochlorite (B82951) or hypervalent iodine compounds. organic-chemistry.orguchicago.edu These cycloadditions have been shown to proceed rapidly, even faster than the well-known strain-promoted alkyne-azide cycloaddition (SPAAC), making them valuable in fields like chemical biology. nih.gov
Functionalization and Derivatization Strategies
Beyond the direct reactions of the oxime functional group, 3-methoxybenzaldehyde oxime can be derivatized, particularly at the nitrogen or oxygen atom, to modify its reactivity or to prepare other functional molecules.
N-Functionalization Approaches
N-functionalization of oximes can lead to the formation of nitrones, which are valuable synthetic intermediates.
Nitrones from Oximes: While the direct N-alkylation of an oxime is not a standard route, nitrones are often considered N-functionalized derivatives. Nitrones can be synthesized through various methods, including the alkylation of oximes or the oxidation of N,N-disubstituted hydroxylamines. researchgate.netorganic-chemistry.org More directly, cyclic nitrones can be formed through intramolecular condensation or cyclization reactions starting from appropriately functionalized oximes. semanticscholar.orgrsc.org These cyclic nitrones are key intermediates in the synthesis of alkaloids and other complex natural products. semanticscholar.org The resulting nitrones are versatile 1,3-dipoles that can participate in cycloaddition reactions to build complex heterocyclic frameworks. chesci.comsemanticscholar.org
O-Functionalization Strategies
O-functionalization of oximes involves the substitution of the hydroxyl hydrogen, leading to the formation of oxime ethers. These derivatives are significant in synthetic chemistry as they can exhibit altered reactivity and have been used as precursors in various transformations. A common strategy for O-functionalization is the reaction of the oxime with an appropriate electrophile in the presence of a base.
For instance, the synthesis of (E)-polyhydroxy substituted benzaldehyde O-(benzyl) oximes can be achieved by reacting the corresponding polyhydroxybenzaldehyde with a hydroxylamine hydrochloride in methanol. This general procedure can be adapted for the synthesis of O-benzyl ethers of 3-methoxy-benzaldehyde oxime. An example is the synthesis of (E)-3,5-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime, which involves the reaction of 3,5-dihydroxybenzaldehyde (B42069) with O-(2-methoxybenzyl)hydroxylamine hydrochloride. nih.gov
Another significant application of O-functionalized oximes is in photochemical reactions. A series of 2′-arylbenzaldehyde oxime ethers have been synthesized and used in photoinduced electron transfer (PET) reactions to generate phenanthridines. nih.gov This transformation highlights how O-functionalization can be a key step in designing substrates for complex cyclization reactions.
C-Functionalization of the Oxime Moiety
While less common than N- or O-functionalization, the carbon atom of the oxime moiety can also undergo functionalization. One notable reaction is the formation of benzohydroximoyl chloride from benzaldehyde oxime. This is achieved by reacting the oxime with N-chlorosuccinimide in dimethylformamide (DMF), which results in the replacement of the hydrogen atom on the oxime carbon with a chlorine atom. wikipedia.org This transformation converts the oxime into a more reactive species that can be used in further synthetic manipulations.
Influence of Substituents on Reactivity (e.g., methoxy (B1213986) group effects, halogenation)
The substituents on the aromatic ring of benzaldehyde oximes play a crucial role in modulating their reactivity. The methoxy group in this compound, being an electron-donating group, can influence the electronic properties of the entire molecule.
In the context of photoinduced electron-transfer reactions, the presence of electron-donating or electron-accepting substituents on the benzene (B151609) ring affects the reaction pathway. For benzaldehyde oximes, electron-accepting substituents tend to favor the formation of nitrile products. nih.govresearchgate.net Conversely, the electron-donating nature of the methoxy group in this compound would be expected to influence the charge distribution in radical cation intermediates formed during such reactions. nih.gov
Furthermore, in studies of O-benzyl oxime derivatives as potential therapeutic agents, the position of the methoxy group on the benzyl moiety was found to be critical for biological activity. Specifically, in a series of (E)-polyhydroxy substituted benzaldehyde O-(benzyl) oximes, a 3-methoxy group on the O-benzyl ring was found to enable interaction with the NAD+ co-factor in the target enzyme, aldose reductase. mdpi.com While this is an example of the methoxy group's effect in a biological context, it underscores the importance of substituent positioning on molecular interactions.
Metal-Mediated and Metal-Catalyzed Transformations
Transition metals are instrumental in a wide array of transformations involving oximes, including this compound. They can act as catalysts to enable reactions under milder conditions, control selectivity, and promote novel reaction pathways.
Role of Transition Metals in Modulating Oxime Reactivity (e.g., Ni, Cu, Pd, Fe, Mn, Ir, Zn)
Various transition metals have been employed to modulate the reactivity of oximes, facilitating processes such as Beckmann rearrangements, cross-coupling reactions, and cycloadditions.
Nickel (Ni): Nickel salts are known to catalyze the Beckmann rearrangement of benzaldehyde oxime to benzamide (B126). wikipedia.org More advanced nickel-catalyzed reactions involve the cleavage of the N-O bond in oxime esters, leading to the formation of iminyl radicals. These radicals can then participate in subsequent bond-forming events, such as the synthesis of cyanoalkylated 3,4-dihydro-2H-pyrroles and phenanthridines. nih.gov
Palladium (Pd): Palladium catalysts are widely used in cross-coupling reactions. For instance, a palladium-catalyzed three-component reaction of acetylenic oximes, aryl iodides, and a sulfur source has been developed for the synthesis of 4-(organylthio)isoxazoles. mdpi.com
Iron (Fe): Iron catalysts have been utilized in the [3+2] cyclization of oxime acetates with ethylene (B1197577) azide (B81097) to produce 2H-imidazoles. nih.gov Iron can also catalyze the annulation of N-propargylamides for the synthesis of oxazole (B20620) derivatives and multicomponent reactions to form isothiazolones. mdpi.com
Copper (Cu): Copper-catalyzed reactions of oximes often involve N-O bond cleavage. An example is the synthesis of 3-sulfamido/imino-4-pyrrolin-2-ones. nih.gov
Rhodium (Rh): Chiral rhodium catalysts have been employed in the asymmetric [4+1] spiroannulation of O-pivaloyl oximes with α-diazo homophthalimides. nih.gov
The table below summarizes the role of various transition metals in oxime transformations.
| Metal | Role in Oxime Transformations | Example Reaction |
| Nickel (Ni) | Beckmann rearrangement, N-O bond cleavage for iminyl radical formation. | Synthesis of benzamide from benzaldehyde oxime. wikipedia.org |
| Palladium (Pd) | Cross-coupling reactions. | Synthesis of 4-(organylthio)isoxazoles. mdpi.com |
| Iron (Fe) | Cycloaddition reactions. | Synthesis of 2H-imidazoles from oxime acetates. nih.gov |
| Copper (Cu) | N-O bond cleavage. | Synthesis of 3-sulfamido/imino-4-pyrrolin-2-ones. nih.gov |
| Rhodium (Rh) | Asymmetric catalysis. | Asymmetric [4+1] spiroannulation of O-pivaloyl oximes. nih.gov |
Mechanistic Aspects of Catalytic Cycles Involving Oximes
The mechanisms of transition metal-catalyzed reactions involving oximes are diverse and depend on the metal, ligands, and substrates. A common theme is the initial coordination of the oxime to the metal center, followed by a key bond-breaking or bond-forming step.
In palladium-catalyzed reactions, a plausible mechanism for the synthesis of 4-(organylthio)isoxazoles involves the trans-oxypalladation of the oxime, which forms an isoxazole (B147169) palladium(II) complex. This intermediate then reacts with a sulfur source, and subsequent reductive elimination yields the final product and regenerates the palladium catalyst. mdpi.com
For nickel- and iron-catalyzed radical cyclizations of oxime esters, the mechanism is believed to start with a single-electron transfer (SET) from the metal to the oxime ester, leading to the homolytic cleavage of the N-O bond and the formation of an iminyl radical. This radical then undergoes intramolecular cyclization, and the resulting carbon-centered radical is trapped to form the final product. mdpi.com
In rhodium-catalyzed asymmetric synthesis, the catalytic cycle may involve C-H activation and chiral control to form new carbon-carbon and carbon-nitrogen bonds. nih.gov
Radical Chemistry and N-O Bond Fragmentation Pathways
The N-O bond in oximes and their derivatives is relatively weak and can be cleaved under thermal, photochemical, or metal-catalyzed conditions to generate highly reactive radical intermediates. This reactivity is a cornerstone of modern synthetic chemistry.
The photolysis of oxime esters is a well-established method for generating iminyl radicals and acyloxyl radicals. The acyloxyl radicals often undergo rapid decarboxylation to produce carbon-centered radicals. mdpi.com The iminyl radicals can abstract hydrogen atoms to form imines, which can be hydrolyzed to the corresponding aldehydes. mdpi.com
The formation of iminoxyl radicals is another important pathway in the radical chemistry of oximes. In photoinduced electron-transfer reactions of benzaldehyde oximes, the iminoxyl radical is a key intermediate in the formation of the parent aldehyde. nih.govresearchgate.net This radical is typically formed through an electron transfer-proton transfer (ET-PT) sequence. nih.govresearchgate.net
Metal-catalyzed N-O bond fragmentation is also a powerful tool. As discussed previously, metals like nickel and iron can induce single-electron transfer to oxime esters, leading to N-O bond cleavage and the formation of iminyl radicals. nih.govmdpi.com
The fragmentation of the N-O bond can be influenced by the substituents on the oxime. For example, in the photochemical reactions of benzaldehyde oximes, the presence of electron-accepting groups on the benzene ring favors the formation of nitriles, which are proposed to arise from iminoyl radicals. nih.gov
Dynamic Covalent Chemistry via Oxime Metathesis
Dynamic covalent chemistry (DCC) utilizes reversible reactions to create molecular systems capable of adapting their constitution in response to external stimuli. Oxime chemistry has become a valuable tool within this field, and recent research has explored the use of an exclusively oxime-based dynamic exchange, known as oxime metathesis, for the development of dynamic materials like Covalent Adaptable Networks (CANs). uniroma1.itrsc.org This exchange allows for the modification of material properties and can be controlled through catalysis.
The dynamic exchange of aromatic oxime ethers proceeds via an acid-catalyzed metathesis mechanism. uniroma1.it Quantum chemistry studies and experimental evidence support a proposed pathway that involves the nucleophilic attack of a neutral oxime ether on a protonated one, proceeding through a 4-membered cyclic intermediate. uniroma1.it The rate of this exchange reaction is significantly influenced by the electronic properties of substituents on the aromatic ring.
For an oxime derived from 3-methoxybenzaldehyde, the methoxy group acts as an electron-donating group (EDG). Research on analogous systems, such as those involving 4-methoxybenzaldehyde derivatives, has shown that the presence of an EDG on the aromatic ring accelerates the dynamic exchange. uniroma1.it This is because the EDG helps to stabilize the positive charge that develops during the protonation step of the catalytic cycle, thus facilitating the reaction. uniroma1.it The kinetics of the metathesis can be precisely tuned by pairing oximes with different electronic characteristics (e.g., electron-donating vs. electron-withdrawing groups). uniroma1.itrsc.org
The general scheme for an acid-catalyzed oxime metathesis reaction between two different aromatic oxime ethers can be represented as follows:
Scheme 1: General representation of an acid-catalyzed oxime metathesis reaction.
A detailed study monitoring the reaction between an oxime with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG) demonstrated that equilibrium could be reached, showcasing the dynamic nature of the bond exchange. rsc.org The reaction is typically catalyzed by an acid, such as para-toluenesulfonic acid (p-TSA). uniroma1.itrsc.org
Below is a data table summarizing the components and conditions for a representative oxime metathesis model reaction, illustrating the principles that would apply to this compound derivatives.
| Reactant 1 (EDG) | Reactant 2 (EWG) | Catalyst | Conditions | Outcome |
| 4-Methoxybenzaldehyde O-(but-3-ene) oxime | 4-Nitrobenzaldehyde O-hexyl oxime | para-Toluensulfonic acid (p-TSA) | Heated to 100 °C | Reversible reaction reaching equilibrium. rsc.org |
This dynamic behavior allows for the creation of reprocessable materials. For instance, polymer networks cross-linked with oxime-ether bonds can be reprocessed using hot pressing under acid catalysis, demonstrating that the material can be reformed while maintaining its structural and mechanical integrity. uniroma1.it The inclusion of methoxy-substituted oximes into such polymer networks has been shown to accelerate the relaxation times of the material, consistent with the findings from model reactions. uniroma1.it
Stereochemical Aspects of 3 Methoxy Benzaldehyde Oxime
E/Z Isomerism in Aromatic Aldoximes
Aromatic aldoximes, including 3-methoxy-benzaldehyde oxime, exhibit E/Z isomerism due to the restricted rotation around the C=N double bond. This results in two possible stereoisomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. In the context of aldoximes, the terms syn and anti are also historically used. For an aromatic aldoxime, the syn-isomer corresponds to the (Z)-isomer, where the aromatic ring and the hydroxyl group are on the same side of the C=N double bond. Conversely, the anti-isomer is the (E)-isomer, with the aromatic ring and the hydroxyl group on opposite sides.
The synthesis of aromatic aldoximes often yields a mixture of both (E) and (Z) isomers. The ratio of these isomers is not arbitrary and can be influenced by a variety of factors during the synthesis process. Typically, the formation of the syn (or Z) isomer is favored in the synthesis of aromatic aldoximes. For instance, the synthesis of the parent compound, benzaldehyde (B42025) oxime, in methanol (B129727) at room temperature has been reported to produce a significantly higher proportion of the (Z)-isomer over the (E)-isomer.
The interconversion between the (E) and (Z) isomers of aromatic aldoximes is possible, particularly under acidic conditions. This isomerization process is believed to proceed through a protonated intermediate, which allows for rotation around the C-N bond. The equilibrium between the two isomers is also temperature-dependent.
The characterization and differentiation of the (E) and (Z) isomers are typically achieved using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons near the C=N double bond are sensitive to the stereochemistry of the oxime.
| Isomer Name | Cahn-Ingold-Prelog Designation | Historical Nomenclature | Relative Position of Aromatic Ring and Hydroxyl Group |
| (E)-3-Methoxy-benzaldehyde oxime | (E) | anti | Opposite sides of the C=N double bond |
| (Z)-3-Methoxy-benzaldehyde oxime | (Z) | syn | Same side of the C=N double bond |
Control and Influence of Stereoselectivity in Synthetic Routes and Chemical Reactions
The ability to control the stereochemical outcome of the synthesis of this compound is of significant interest in organic synthesis, as the individual isomers can exhibit different reactivity. The stereoselectivity of the oximation reaction can be influenced by several factors, including the choice of solvent, reaction temperature, pH, and the presence of catalysts.
While specific studies detailing the stereoselective synthesis of this compound are limited, general principles derived from other aromatic aldoximes can be applied. For example, kinetically controlled reactions at lower temperatures may favor the formation of one isomer, while thermodynamically controlled conditions at higher temperatures might lead to a different isomeric ratio or an equilibrium mixture. The pH of the reaction medium is also a critical factor, as acidic conditions can facilitate the interconversion of the isomers, potentially altering the final product distribution. nih.gov
The stereochemistry of this compound has a profound influence on its subsequent chemical reactions. A classic example is the Beckmann rearrangement, an acid-catalyzed reaction of oximes to form amides or nitriles. masterorganicchemistry.comwikipedia.org This reaction is stereospecific, meaning that the stereochemistry of the starting oxime dictates the structure of the product. The group that is anti-periplanar (on the opposite side) to the hydroxyl group on the nitrogen atom is the one that migrates.
In the case of aldoximes like this compound, the Beckmann rearrangement typically leads to the formation of a nitrile. For the (E)-isomer of this compound, the hydrogen atom is anti to the hydroxyl group. Therefore, upon treatment with an acid or other rearrangement-promoting reagent, the hydrogen atom would migrate, leading to the formation of 3-methoxybenzonitrile (B145857). The stereochemistry of the (Z)-isomer would not be conducive to this specific rearrangement pathway under the same stereospecific conditions.
The table below summarizes the expected outcomes of the Beckmann rearrangement for the (E)-isomer of this compound.
| Starting Material | Key Stereochemical Feature | Expected Product of Beckmann Rearrangement |
| (E)-3-Methoxy-benzaldehyde oxime | Hydrogen atom is anti to the hydroxyl group | 3-Methoxybenzonitrile |
It is important to note that under certain conditions, isomerization between the (E) and (Z) forms can occur, which may lead to a mixture of products if the rearrangement is not performed under strictly controlled stereospecific conditions. chem-station.com
Mechanistic and Theoretical Investigations
Computational Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For 3-methoxybenzaldehyde (B106831) oxime, theoretical studies focus on its formation, subsequent transformations, and interactions with catalysts.
The formation of 3-methoxybenzaldehyde oxime from 3-methoxybenzaldehyde and hydroxylamine (B1172632) is a classic condensation reaction. The generally accepted mechanism involves a two-step process: nucleophilic addition followed by dehydration.
The initial step is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. evitachem.com This forms a tetrahedral intermediate known as a carbinolamine. The subsequent and often rate-determining step is the dehydration of this intermediate to yield the C=N double bond of the oxime.
Computational studies have refined this model by highlighting the crucial roles of proton transfer and solvent molecules.
Proton Transfer: The elimination of a water molecule from the carbinolamine intermediate is not a simple, direct event. It requires a series of proton transfers. First, a proton is transferred from the nitrogen atom to one of the oxygen atoms, making the hydroxyl group a better leaving group (water). Then, a proton is removed from the carbon atom, leading to the formation of the double bond.
Solvent-Assisted Steps: Solvent molecules, particularly protic solvents like water or alcohols, can actively participate in the reaction mechanism. They can form hydrogen-bonded networks that facilitate the necessary proton transfers, acting as a "proton shuttle" to lower the activation energy of the dehydration step. ias.ac.in Some studies have proposed that mineral water, with its dissolved salts like carbonates and sulfates, can accelerate oxime formation by activating the hydroxylamine source. ias.ac.in
Once formed, 3-methoxybenzaldehyde oxime can undergo further transformations, with isomerization being a key process.
Syn and Anti Isomerization: Due to the restricted rotation around the C=N double bond, the oxime exists as two geometric isomers: syn and anti (also referred to as Z and E). The methoxy (B1213986) group, being an electron-donating substituent, can influence the electronic properties and stability of these isomers. Computational studies have shown that isomerization between the syn and anti forms can occur, particularly under acidic conditions. mdpi.com The mechanism involves the protonation of the oxime nitrogen, which weakens the C=N double bond, allowing for rotation and subsequent deprotonation to yield the other isomer. The relative stability of the isomers in solution versus the solid state can differ. mdpi.com
While extensive metal-catalyzed studies specifically on 3-methoxybenzaldehyde oxime are not widely documented, theoretical methods provide a framework for understanding such potential interactions. DFT calculations are instrumental in modeling the interaction between a catalyst's metal center and the oxime's functional group.
For related processes, such as the acid-catalyzed metathesis of oxime ethers, computational models have been developed. rsc.org These studies explore reaction pathways in both neutral and protonated systems. rsc.org The calculations indicate that protonation of the nitrogen atom by an acid catalyst is a key step, lowering the activation energy for the transformation. rsc.org Theoretical studies on enzyme-catalyzed reactions involving similar substituted benzaldehydes also demonstrate how computational methods can elucidate complex reaction mechanisms, including the formation of radical species and the role of the catalyst in guiding the reaction pathway. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the molecular properties of 3-methoxybenzaldehyde oxime at an electronic level.
DFT methods, such as B3LYP, are widely used to analyze the electronic structure and predict the reactivity of molecules like 3-methoxybenzaldehyde oxime. researchgate.netfigshare.commdpi.com These studies provide insights into various molecular properties.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. mdpi.combiointerfaceresearch.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-methoxybenzaldehyde oxime, the oxygen and nitrogen atoms of the oxime group are expected to be regions of negative potential (red/yellow), while the hydrogen of the hydroxyl group would be a region of positive potential (blue).
Reactivity Descriptors: Based on HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com
| Descriptor | Definition | Significance for Reactivity |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity; smaller gap suggests easier electronic excitation and higher reactivity. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. mdpi.com |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential, -χ) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. mdpi.com |
As previously noted, 3-methoxybenzaldehyde oxime can exist as syn (Z) and anti (E) isomers. Conformational analysis using DFT is performed to determine the most stable geometries of these isomers and to calculate their structural parameters. researchgate.netfigshare.com
These calculations involve optimizing the molecular structure to find the lowest energy conformation. The results provide detailed information on bond lengths, bond angles, and dihedral angles. Studies on analogous compounds like 4-methoxybenzaldehyde (B44291) oxime and 4-hydroxy-3-methoxybenzaldehyde oxime have utilized DFT with the B3LYP functional and 6–311++G(d,p) basis set to identify the most probable geometries. researchgate.netfigshare.com The relative energies of the optimized structures indicate which isomer is thermodynamically more stable.
| Parameter | Description | Typical Calculated Values for Aromatic Aldoximes |
|---|---|---|
| C=N Bond Length | Length of the carbon-nitrogen double bond in the oxime group. | ~1.28 - 1.30 Å |
| N-O Bond Length | Length of the nitrogen-oxygen single bond in the oxime group. | ~1.39 - 1.41 Å |
| C-C=N Bond Angle | Angle between the aromatic ring carbon, the imine carbon, and the imine nitrogen. | ~118° - 122° |
| C=N-O Bond Angle | Angle between the imine carbon, the imine nitrogen, and the oxygen atom. | ~110° - 112° |
| Relative Energy (ΔE) | Energy difference between the syn and anti isomers. | Typically a few kcal/mol, indicating a mixture may exist at room temperature. |
Note: The values in the table are representative and derived from general findings for aromatic aldoximes in computational studies, as specific published data for 3-methoxybenzaldehyde oxime may vary.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For a closely related compound, 4-hydroxy-3-methoxy-benzaldehyde oxime, NBO analysis has been used to investigate hyper-conjugative interactions and charge delocalization. researchgate.net This analysis reveals the stabilization energy (E(2)) associated with the interaction between donor (i) and acceptor (j) orbitals. Higher E(2) values indicate stronger interactions.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 4-hydroxy-3-methoxy-benzaldehyde oxime (Note: This data is for a structurally similar compound and is presented here to illustrate the types of interactions observed in such molecules.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O(11) | π* (C(1)-C(6)) | 22.39 |
| LP (1) O(11) | π* (C(2)-C(3)) | 2.12 |
| LP (1) O(12) | σ* (C(4)-H(10)) | 1.87 |
| LP (2) O(13) | σ* (N(8)-C(7)) | 1.25 |
| π (C(1)-C(6)) | π* (C(2)-C(3)) | 20.11 |
| π (C(1)-C(6)) | π* (C(4)-C(5)) | 18.98 |
Data sourced from a study on 4-hydroxy-3-methoxy-benzaldehyde oxime. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. ossila.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity. wikipedia.org
In the case of 4-hydroxy-3-methoxy-benzaldehyde oxime, the HOMO is primarily localized on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, while the LUMO is distributed over the C=N oxime group and the benzene ring. researchgate.net This distribution suggests that the aromatic ring is the primary site for electrophilic attack, while the oxime group is more susceptible to nucleophilic attack.
Table 2: Calculated HOMO, LUMO, and Energy Gap for 4-hydroxy-3-methoxy-benzaldehyde oxime (Note: This data is for a structurally similar compound.)
| Parameter | Energy (eV) |
| EHOMO | -5.98 |
| ELUMO | -1.12 |
| Energy Gap (ΔE) | 4.86 |
Data sourced from a study on 4-hydroxy-3-methoxy-benzaldehyde oxime. researchgate.net
Analysis of Non-Covalent Interactions within the Molecular Structure
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a significant role in the three-dimensional structure and crystal packing of molecules. nih.gov In molecules like 3-Methoxy-benzaldehyde oxime, intramolecular hydrogen bonds can occur between the hydrogen of the oxime's hydroxyl group and the nitrogen atom or the oxygen of the methoxy group, depending on the conformation.
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions based on the electron density and its derivatives. nih.gov This analysis can identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecule. For the related 4-hydroxy-3-methoxy-benzaldehyde oxime, such analyses have been used to evaluate the relative strength of hydrogen bond interactions and their effect on molecular stability. researchgate.net
Experimental Mechanistic Probes (e.g., kinetic investigations, spectroscopic monitoring of intermediates)
Detailed experimental mechanistic studies, such as kinetic investigations or the spectroscopic monitoring of intermediates specifically for the reactions of this compound, are not extensively reported in the readily available scientific literature. Such studies would be valuable for understanding reaction pathways, identifying transient species, and determining reaction rates. For instance, kinetic studies could elucidate the mechanism of oxime formation from 3-methoxybenzaldehyde and hydroxylamine, while spectroscopic techniques like UV-Vis, NMR, or IR could potentially be used to monitor the progress of reactions involving this compound and detect any intermediate species.
Advanced Spectroscopic Characterization Methodologies for Oximes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-Methoxy-benzaldehyde oxime. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and differentiation between potential isomers, such as the (E) and (Z) geometrical isomers of the oxime group.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The oxime proton (-NOH) typically appears as a broad singlet in the downfield region of the spectrum. The aldehydic proton (CH=N) also gives a characteristic singlet. The protons of the aromatic ring appear as a complex multiplet pattern, with their specific chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing oxime group. The methoxy group itself gives rise to a sharp singlet, typically around 3.8 ppm. The differentiation between (E) and (Z) isomers can often be achieved by observing the chemical shift of the aldehydic proton, which is influenced by the proximity of the hydroxyl group.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the oxime group (C=N) is typically found in the 145-155 ppm range. The aromatic carbons show a series of signals in the aromatic region (approximately 110-160 ppm), with the carbon attached to the methoxy group appearing at a lower field due to its electron-donating effect. The methoxy carbon itself will produce a signal around 55 ppm.
Expected NMR Data for this compound:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Oxime Proton | > 10.0 | broad singlet | -NOH |
| Aldehydic Proton | ~8.1 | singlet | CH=N |
| Aromatic Protons | 6.9 - 7.5 | multiplet | Ar-H |
| Methoxy Protons | ~3.8 | singlet | -OCH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Oxime Carbon | ~150 | C=N |
| Aromatic Carbons | 110 - 160 | Ar-C |
| Methoxy Carbon | ~55 | -OCH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands that confirm its structure.
The most prominent and diagnostic band for the oxime functionality is the hydroxyl (-OH) stretching vibration, which typically appears as a broad band in the region of 3100-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. The C=N stretching vibration of the oxime group is observed in the 1620-1680 cm⁻¹ region.
Other significant absorption bands include the C-O stretching of the methoxy group, which is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Characteristic IR Absorption Bands for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretch (oxime) | 3100 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch (oxime) | 1620 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (asymmetric, aryl ether) | 1230 - 1270 |
| C-O stretch (symmetric, aryl ether) | 1020 - 1050 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of 151.16 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 151. The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation involves the loss of a hydroxyl radical (·OH, 17 Da) to give a fragment at m/z 134. Another characteristic fragmentation is the cleavage of the N-O bond. The loss of a methoxy group (·OCH₃, 31 Da) would lead to a fragment at m/z 120, while the loss of a formyl group (·CHO, 29 Da) could also occur. The base peak is often the molecular ion, indicating its relative stability.
Key Fragmentation Peaks in the Mass Spectrum of this compound:
| m/z | Assignment |
| 151 | [M]⁺ (Molecular ion) |
| 152 | [M+1]⁺ (Isotope peak) |
| 134 | [M - OH]⁺ |
| 120 | [M - OCH₃]⁺ |
| 108 | [M - HNCO]⁺ or subsequent fragmentation |
X-ray Crystallography for Solid-State Structural Analysis and Geometric Parameters
Typically, benzaldehyde (B42025) oximes adopt a planar or near-planar conformation, with the oxime group being coplanar with the aromatic ring to maximize conjugation. The oxime group itself predominantly exists in the more stable (E) configuration.
In the crystal lattice, oxime molecules are known to form intermolecular hydrogen bonds. The hydroxyl group of the oxime can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This often leads to the formation of centrosymmetric dimers or polymeric chains (catemers). scispace.com The methoxy substituent is not expected to significantly alter these fundamental packing motifs. Precise geometric parameters such as bond lengths and angles would be obtainable from a full crystal structure determination.
Applications of 3 Methoxy Benzaldehyde Oxime in Complex Chemical Synthesis
Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry
3-Methoxy-benzaldehyde oxime is a valuable and versatile intermediate in organic synthesis, serving as a foundational building block for a variety of more complex molecules. smolecule.com Its utility stems from the reactivity of the oxime functional group and the influence of the methoxy (B1213986) substituent on the benzene (B151609) ring. The oxime moiety can undergo a range of chemical transformations, allowing for the introduction of nitrogen and other functionalities into a molecular framework.
One of the key reactions of this compound is its oxidation to form the corresponding nitrile. This transformation can be achieved using various oxidizing agents. Conversely, the reduction of the oxime group provides a pathway to primary amines. smolecule.com This reduction can be accomplished through catalytic hydrogenation or with reducing agents like sodium borohydride. smolecule.com These transformations highlight the role of this compound as a precursor to both nitriles and amines, which are themselves important functional groups in the synthesis of pharmaceuticals and other fine chemicals.
The presence of the methoxy group at the meta position of the benzene ring influences the electronic properties of the molecule, which in turn affects its reactivity in various synthetic transformations. smolecule.com This substituent can direct the course of electrophilic aromatic substitution reactions and modulate the reactivity of the oxime group. The interplay between the oxime and the substituted aromatic ring makes this compound a tunable component in the design of complex synthetic strategies.
The following table summarizes some of the key transformations of this compound, illustrating its versatility as a synthetic intermediate.
| Transformation | Reagents | Product Functional Group |
| Oxidation | Sodium hypochlorite (B82951), Hydrogen peroxide | Nitrile |
| Reduction | Sodium borohydride, Catalytic hydrogenation | Primary Amine |
Construction of Nitrogen-Containing Heterocyclic Systems
A significant application of this compound in organic synthesis is its use as a precursor for the construction of nitrogen-containing heterocyclic systems. smolecule.com These structural motifs are prevalent in a vast array of biologically active compounds, including many pharmaceuticals and natural products. The oxime functionality of this compound provides a reactive handle for cyclization reactions that lead to the formation of these important ring systems.
One notable example is the synthesis of phenanthridines. Research has shown that derivatives of this compound can be employed in photochemically-mediated cyclization reactions to afford phenanthridine (B189435) frameworks. beilstein-journals.org This approach has been successfully applied to the synthesis of trisphaeridine, a naturally occurring antiparasitic compound. beilstein-journals.org The synthesis involves the formation of an iminyl radical from an oxime ether, which then undergoes intramolecular cyclization. beilstein-journals.org
Furthermore, this compound can serve as a starting material for the synthesis of isoquinolines and their derivatives. For instance, 2-alkynylbenzaldoximes, which can be derived from the corresponding benzaldehydes, undergo cyclization to form isoquinoline (B145761) N-oxides. arkat-usa.orgpharm.or.jp Additionally, the oxime can be converted into a nitrone, a 1,3-dipole, which can then participate in cycloaddition reactions to construct isoxazolidine (B1194047) rings. beilstein-journals.orgrsc.org This nitrone-based strategy is a powerful tool for the stereoselective synthesis of complex nitrogenous heterocycles, including spirooxindoles. beilstein-journals.org
The following table provides examples of nitrogen-containing heterocyclic systems synthesized using this compound as a starting material or key intermediate.
| Heterocyclic System | Synthetic Strategy | Key Intermediate |
| Phenanthridines | Photochemically-mediated cyclization | Iminyl radical |
| Isoquinoline N-oxides | Cyclization of 2-alkynylbenzaldoximes | 2-Alkynylbenzaldoxime |
| Isoxazolidines (precursors to other heterocycles) | [3+2] Cycloaddition | Nitrone |
| Spirooxindoles | Intramolecular nitrone cycloaddition | Nitrone |
Use in the Synthesis of Other Complex Organic Molecules
Beyond the construction of heterocyclic systems, this compound is a valuable precursor in the synthesis of a variety of other complex organic molecules, including those with significant biological activity. smolecule.com Its utility in this context is often linked to its role in forming key carbon-nitrogen bonds and its ability to participate in multi-step synthetic sequences.
A prominent example of its application is in the total synthesis of trisphaeridine, an antiparasitic phenanthridine alkaloid. beilstein-journals.org In this synthesis, a derivative of this compound is a key intermediate that undergoes a photochemically induced cyclization to form the core phenanthridine structure of the natural product. beilstein-journals.org This demonstrates the strategic importance of the oxime in assembling complex molecular architectures.
The versatility of this compound also extends to the synthesis of other biologically relevant scaffolds. For instance, phenanthridine derivatives, accessible from this oxime, have been investigated for their potential as antitubercular agents. nih.gov The synthesis of these compounds often involves the conversion of the oxime to a phenanthridinone, which is then further functionalized. nih.gov This highlights the role of the oxime as a foundational element in the development of new therapeutic agents.
Furthermore, the oxime functionality can be transformed into a nitrone, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles. beilstein-journals.orgrsc.org This powerful reaction allows for the construction of highly substituted isoxazolidines, which can be further elaborated into a range of complex acyclic and cyclic molecules. This strategy provides a pathway to molecules with multiple stereocenters and diverse functional groups.
The following table summarizes some of the complex organic molecules synthesized using this compound as a key starting material or intermediate.
| Complex Molecule/Scaffold | Synthetic Application | Key Reaction |
| Trisphaeridine | Total synthesis of a natural product | Photochemical cyclization |
| Phenanthridine derivatives | Development of potential antitubercular agents | Cyclization and further functionalization |
| Highly substituted isoxazolidines | Access to stereochemically rich molecules | [3+2] Nitrone cycloaddition |
Contribution to Dynamic Materials Chemistry and Polymer Synthesis (where oxime ligation is employed)
While specific examples detailing the use of this compound in polymer synthesis are not extensively documented, the principles of oxime ligation and dynamic covalent chemistry strongly suggest its potential contribution to this field. Oxime formation, the reaction between an aldehyde or ketone and a hydroxylamine (B1172632) derivative, is a highly efficient and reversible "click" reaction that has gained significant traction in materials science. coledeforest.compku.edu.cn
Oxime ligation is particularly valuable in the creation of dynamic materials and polymers. The reversible nature of the oxime bond allows for the development of self-healing materials, adaptable networks, and stimuli-responsive hydrogels. coledeforest.compku.edu.cn These materials can change their properties in response to external stimuli such as pH or temperature, owing to the dynamic equilibrium of the oxime linkage.
The incorporation of this compound into polymer chains or as a cross-linker could impart these dynamic properties to the resulting materials. For example, polymers functionalized with 3-methoxybenzaldehyde (B106831) could be cross-linked with di- or multifunctional hydroxylamines to form dynamic networks. The methoxy group on the aromatic ring could potentially modulate the kinetics and equilibrium of the oxime formation and exchange, offering a way to fine-tune the material's dynamic behavior.
A notable area of application is in the synthesis of poly(oxime-urethanes), a class of dynamic covalent polymers. pku.edu.cn These materials are prepared from the uncatalyzed polyaddition of multifunctional oximes and diisocyanates. The resulting oxime-carbamate linkages are thermally reversible, allowing for the catalyst-free healing and recycling of the polymer. pku.edu.cn While not specifically using the 3-methoxy derivative, this research demonstrates the utility of the oxime functionality in creating processable thermosets.
The following table outlines the potential applications of this compound in dynamic materials and polymer synthesis based on the established principles of oxime chemistry.
| Application Area | Role of this compound | Key Chemistry |
| Self-healing polymers | As a monomer or cross-linker to introduce reversible bonds | Dynamic oxime exchange |
| Adaptable covalent networks | Component in networks that can rearrange their structure | Reversible oxime ligation |
| Stimuli-responsive hydrogels | Formation of hydrogels with tunable properties | pH- or temperature-sensitive oxime bonds |
| Poly(oxime-urethanes) | Potential monomer for catalyst-free, recyclable thermosets | Reversible oxime-carbamate formation |
Q & A
Basic Questions
What are the optimal synthetic conditions for preparing 3-methoxy-benzaldehyde oxime from its aldehyde precursor?
Methodological Answer:
The synthesis involves reacting 3-methoxy-benzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) under alkaline conditions. Key parameters include:
- Excess NH₂OH·HCl : Ensures complete conversion of the aldehyde to oxime .
- Solvent System : Methanol or ethanol is preferred for solubility and reaction homogeneity.
- Reaction Time : Typically 60 minutes at reflux conditions yields >90% conversion, as observed in analogous methoxy-substituted benzaldehyde oximes .
- Purification : The oxime can be extracted directly from the reaction mixture without extensive purification, though recrystallization from ethanol/water improves purity .
How can the purity of synthesized this compound be validated?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis .
- Spectroscopy : FTIR confirms the presence of the oxime group (N–O stretch at ~930 cm⁻¹ and C=N stretch at ~1640 cm⁻¹) .
- Melting Point : Compare experimental values with literature data to assess crystallinity and impurities.
Intermediate-Level Questions
How do substituent positions (meta vs. para) on benzaldehyde derivatives influence oximation efficiency?
Methodological Answer:
- Electronic Effects : Electron-donating groups (e.g., methoxy) at the para position enhance reactivity due to resonance stabilization of the intermediate. For meta-substituted derivatives (e.g., 3-methoxy), steric hindrance may slightly reduce yields compared to para analogues .
- Yield Trends : For example, 4-methoxy-benzaldehyde oxime achieves 94% yield under standard conditions, while 3-methoxy derivatives may require extended reaction times or temperature optimization .
What strategies mitigate isomerization during storage or analysis of this compound?
Methodological Answer:
- Temperature Control : Store at –20°C to slow E/Z isomer interconversion .
- Analytical Conditions : Use low-temperature GC-FTIR or inline UV-Vis spectroscopy to monitor dynamic isomerization in real time .
- Stabilizers : Additives like oxalic acid (0.1% w/v) can stabilize the oxime configuration during synthesis .
Advanced Research Questions
What mechanistic insights explain the reaction pathways of this compound in nucleophilic substitutions?
Methodological Answer:
- Hydrogen Bonding : The oxime group (–CH=N–OH) participates in hydrogen-bonded networks, altering reaction energetics. Computational studies (e.g., DFT) reveal that hydrogen bonding stabilizes transition states in intramolecular transfers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the oxime’s α-carbon, while protic solvents favor tautomerization .
How can this compound be functionalized for applications in coordination chemistry or catalysis?
Methodological Answer:
- Metal Complexation : React with transition metals (e.g., Cu(II) or Fe(III)) in ethanol/water mixtures. The oxime’s lone pairs on N and O enable chelation, forming stable complexes characterized by X-ray crystallography .
- Ligand Design : Introduce additional donor groups (e.g., pyrazole or carboxylate) to the benzene ring to modulate catalytic activity in oxidation reactions .
Data Contradictions and Resolution
Discrepancies in reported yields for methoxy-substituted benzaldehyde oximes: How to address them?
Methodological Answer:
- Source Analysis : Cross-reference synthesis protocols. For example, yields for 4-methoxy derivatives (94%) vs. 3-methoxy analogues (91%) may stem from differences in steric effects or purification methods .
- Reproducibility : Standardize reaction parameters (e.g., stoichiometry of NH₂OH·HCl, solvent purity) and validate with independent techniques like NMR quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
